molecular formula C12H16O7 B12405950 3,4,6-Tri-O-acetyl-D-glucal-13C-1

3,4,6-Tri-O-acetyl-D-glucal-13C-1

Cat. No.: B12405950
M. Wt: 273.24 g/mol
InChI Key: LLPWGHLVUPBSLP-NTZFZRLKSA-N
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Description

3,4,6-Tri-O-acetyl-D-glucal-13C-1 is a compound that is isotopically labeled with carbon-13. This compound is a derivative of 3,4,6-Tri-O-acetyl-D-glucal, which is commonly used in the synthesis of oligosaccharides and other carbohydrate derivatives. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 typically involves the acetylation of D-glucal. The process begins with the protection of the hydroxyl groups on D-glucal using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The isotopic labeling with carbon-13 is achieved by using carbon-13 enriched reagents during the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-D-glucal-13C-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of D-glucal, such as D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .

Scientific Research Applications

3,4,6-Tri-O-acetyl-D-glucal-13C-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of carbohydrates and the effects of various drugs on carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tri-O-acetyl-D-glucal: The non-labeled version of the compound.

    3,4,6-Tri-O-acetyl-D-galactal: A similar compound with a different sugar moiety.

    1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Another derivative used in carbohydrate synthesis

Uniqueness

The uniqueness of 3,4,6-Tri-O-acetyl-D-glucal-13C-1 lies in its isotopic labeling with carbon-13, which makes it an invaluable tool for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage over non-labeled compounds in research applications .

Properties

Molecular Formula

C12H16O7

Molecular Weight

273.24 g/mol

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i4+1

InChI Key

LLPWGHLVUPBSLP-NTZFZRLKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Origin of Product

United States

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